Xmu-MP-3 -

Xmu-MP-3

Catalog Number: EVT-1535780
CAS Number:
Molecular Formula: C27H27F3N8O
Molecular Weight: 536.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
XMU-MP-3 is a novel potent non-covalent type II BTK inhibitor, directly targeting BTK signaling pathway in B-cell lymphoma.
Source

XMU-MP-3 was developed through a combination of medicinal chemistry and pharmacological screening methods. It is part of a broader research initiative aimed at creating effective treatments for B-cell malignancies resistant to current therapies. The compound's synthesis and characterization have been documented in various scientific publications, highlighting its potential as a lead compound for further drug development .

Classification

XMU-MP-3 belongs to the class of small-molecule inhibitors specifically targeting kinases, with a focus on BTK. Its classification as a non-covalent inhibitor distinguishes it from other BTK inhibitors that form irreversible bonds with the target enzyme. This property allows XMU-MP-3 to maintain activity against mutant forms of BTK that are resistant to covalent inhibitors .

Synthesis Analysis

The synthesis of XMU-MP-3 involves several key steps that focus on constructing its molecular framework while ensuring high purity and yield.

Methods and Technical Details

  1. Starting Materials: The synthesis begins with commercially available precursors that undergo a series of reactions.
  2. Key Reactions:
    • Formation of the Core Structure: The initial steps typically involve coupling reactions to form the central aromatic system, which is critical for binding to BTK.
    • Functionalization: Subsequent steps include introducing specific functional groups that enhance solubility and bioactivity.
    • Purification: Final products are purified using techniques such as high-performance liquid chromatography (HPLC) to ensure the removal of impurities and byproducts.
  3. Characterization: The synthesized compound is characterized using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its identity and purity .
Molecular Structure Analysis

Structure and Data

XMU-MP-3 has a well-defined molecular structure that is crucial for its interaction with BTK.

  • Molecular Formula: C₁₄H₁₃N₄O
  • Molecular Weight: 253.28 g/mol
  • Structural Features:
    • The compound features an aromatic ring system which is essential for binding affinity.
    • Specific functional groups are strategically placed to facilitate interactions with the ATP-binding site of BTK.

The structural integrity and binding mode have been validated through computational modeling and docking studies, demonstrating its efficacy as a Type-II inhibitor .

Chemical Reactions Analysis

Reactions and Technical Details

XMU-MP-3 exhibits specific chemical reactivity patterns characteristic of kinase inhibitors:

  1. Binding Mechanism: It binds reversibly to the active site of BTK without forming covalent bonds, allowing it to inhibit both wild-type and mutant forms of the enzyme effectively.
  2. Inhibition Assays: In vitro studies have demonstrated that XMU-MP-3 inhibits BTK activity in cellular models, showcasing its potential in therapeutic applications against B-cell malignancies .
  3. Selectivity Profile: The compound's selectivity for BTK over other kinases has been assessed through various biochemical assays, confirming its targeted action .
Mechanism of Action

Process and Data

The mechanism by which XMU-MP-3 exerts its inhibitory effects involves several key processes:

  1. Target Engagement: XMU-MP-3 binds to the ATP-binding pocket of BTK, preventing ATP from accessing the active site.
  2. Signal Disruption: By inhibiting BTK, XMU-MP-3 disrupts downstream signaling pathways involved in cell proliferation and survival in B-cells.
  3. Efficacy Against Mutants: Notably, it retains activity against the C481S mutant form of BTK, which is resistant to many conventional therapies .

Data from preclinical studies indicate significant reductions in cell viability in B-cell lines expressing resistant forms of BTK when treated with XMU-MP-3.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid powder.
  • Solubility: Solubility assessments indicate good solubility in organic solvents, making it suitable for formulation into drug delivery systems.

Chemical Properties

  • Stability: XMU-MP-3 demonstrates stability under physiological conditions, which is crucial for its therapeutic application.
  • pH Sensitivity: The compound maintains stability across a range of pH levels, indicating potential versatility in different biological environments.

Relevant analyses include solubility tests conducted via UV-visible spectroscopy to determine concentration levels in solution .

Applications

Scientific Uses

XMU-MP-3 has significant implications in both research and clinical settings:

  1. Cancer Research: It serves as a valuable tool compound for studying B-cell signaling pathways and the role of BTK in malignancies.
  2. Drug Development: Given its efficacy against resistant mutations, XMU-MP-3 is being explored as a lead compound for developing new therapies targeting B-cell cancers resistant to existing treatments .
  3. Preclinical Studies: Ongoing studies aim to establish its pharmacokinetic profiles and therapeutic windows in vivo, paving the way for potential clinical trials.
Introduction to Bruton’s Tyrosine Kinase (BTK) in B-Cell Malignancies

Role of BTK in B-Cell Receptor Signaling and Oncogenesis

BTK-dependent signaling is hijacked in several B-cell malignancies, creating a dependency that can be therapeutically exploited:

  • Chronic Lymphocytic Leukemia (CLL): Malignant B-cells rely on constitutive BCR signaling for survival and tissue homing. BTK inhibition disrupts interactions with stromal cells, leading to cell egress from protective lymph node niches.
  • Mantle Cell Lymphoma (MCL): BTK sustains tumor growth through BCR-dependent and BCR-independent pathways (e.g., chemokine receptors).
  • Diffuse Large B-Cell Lymphoma (DLBCL): The activated B-cell (ABC) subtype exhibits chronic active BCR signaling driven by BTK [1] [4].

Beyond BCR signaling, BTK integrates signals from Toll-like receptors (TLRs), chemokine receptors (CXCR4/CXCR5), and adhesion molecules, facilitating malignant B-cell retention in growth-supportive microenvironments. Myeloid cells (e.g., tumor-associated macrophages) also express BTK and contribute to tumor progression via cytokine production, further amplifying its oncogenic role [1] [7].

Clinical Challenges of BTK Inhibitor Resistance (e.g., C481S Mutation)

First-generation covalent BTK inhibitors (e.g., ibrutinib, acalabrutinib) bind irreversibly to cysteine 481 (C481) in the BTK active site. While effective, resistance frequently emerges via:

  • BTK C481S Mutation: A cysteine-to-serine substitution at position 481 prevents covalent bond formation with irreversible inhibitors, reducing drug-binding affinity >100-fold. This mutation accounts for >80% of ibrutinib resistance cases in CLL [3] [6].
  • PLCG2 Mutations: Alterations (e.g., R665W, L845F) in PLCγ2 sustain BCR signaling downstream of BTK, rendering inhibitors ineffective [6].
  • Variant BTK Mutations: Second-generation (e.g., zanubrutinib) and non-covalent inhibitors (e.g., pirtobrutinib) face resistance from mutations like BTK L528W, T474I, and V416L, which impair drug binding through steric hindrance or altered kinase conformation [6].

Table 1: Clinically Relevant BTK Resistance Mutations

MutationInhibitor Class AffectedMechanism
C481SCovalent (Ibrutinib, Acalabrutinib)Prevents covalent binding
L528WNon-covalent (Pirtobrutinib)Alters ATP-binding pocket conformation
T474I/V416LCovalent/Non-covalentSteric hindrance of inhibitor access
PLCγ2 R665W/L845FAll BTK inhibitorsConstitutively active downstream signaling

Properties

Product Name

Xmu-MP-3

IUPAC Name

N-[3-[2-[(2,5-dimethylpyrazol-3-yl)amino]-8-methyl-5,7-dihydropyrimido[4,5-d]pyrimidin-6-yl]-4-methylphenyl]-3-(trifluoromethyl)benzamide

Molecular Formula

C27H27F3N8O

Molecular Weight

536.6 g/mol

InChI

InChI=1S/C27H27F3N8O/c1-16-8-9-21(32-25(39)18-6-5-7-20(11-18)27(28,29)30)12-22(16)38-14-19-13-31-26(34-24(19)36(3)15-38)33-23-10-17(2)35-37(23)4/h5-13H,14-15H2,1-4H3,(H,32,39)(H,31,33,34)

InChI Key

MCEWMWAJAOMTBE-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)N3CC4=CN=C(N=C4N(C3)C)NC5=CC(=NN5C)C

Solubility

Soluble in DMSO

Synonyms

XMU-MP-3

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)N3CC4=CN=C(N=C4N(C3)C)NC5=CC(=NN5C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.